3,4-Dihydro-2h-1,4-oxazine
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Overview
Description
3,4-Dihydro-2H-1,4-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 3,4-dihydro-2H-1,4-oxazine involves a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process. This method uses Ru and Au bimetallic catalysts to convert alkynones into chiral alkynols, which are then transformed into 3,4-dihydro-2H-1,4-oxazines with high enantioselectivity . Another method involves the cyclization of N-propargyl N-sulfonyl amino alcohols using silver triflate as a catalyst at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for industrial applications. The use of robust catalysts and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted oxazines and hydrogenated derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
3,4-Dihydro-2H-1,4-oxazine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine derivative used in various industrial applications.
1,3-Benzoxazine: Another oxazine derivative with applications in polymer chemistry and materials science.
Uniqueness
3,4-Dihydro-2H-1,4-oxazine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo enantioselective synthesis and form stable complexes with metal ions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-6-4-2-5-1/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGQDGJIXWFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608247 |
Source
|
Record name | 3,4-Dihydro-2H-1,4-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648425-48-3 |
Source
|
Record name | 3,4-Dihydro-2H-1,4-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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